molecular formula C16H18N2 B3361331 3-(2-Methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine CAS No. 918874-36-9

3-(2-Methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine

Cat. No. B3361331
CAS RN: 918874-36-9
M. Wt: 238.33 g/mol
InChI Key: FGABAZYTRIKFTD-UHFFFAOYSA-N
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Description

The compound “3-(2-Methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine” belongs to the class of pyridazine derivatives . Pyridazine derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyridazine derivatives involves various complex reactions . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of two adjacent nitrogen atoms in the ring . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .


Chemical Reactions Analysis

Pyridazine derivatives undergo various chemical reactions . For instance, [3 + 2] dipolar cycloaddition reactions represent an addition of a 1,3-dipole to a dipolarophile, leading to a five-membered heterocyclic ring .


Physical And Chemical Properties Analysis

Pyridazine derivatives exhibit unique physical and chemical properties. They are characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .

Mechanism of Action

The mechanism of action of pyridazine derivatives is diverse and depends on their specific structure and functional groups . For example, some pyridazine derivatives have shown potent antileishmanial and antimalarial activities .

Safety and Hazards

The safety and hazards associated with pyridazine derivatives depend on their specific structure and functional groups . It’s important to handle these compounds with care, following safety guidelines and using appropriate personal protective equipment.

properties

IUPAC Name

3-(2-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-12-7-5-6-9-14(12)16-11-13-8-3-2-4-10-15(13)17-18-16/h5-7,9,11H,2-4,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGABAZYTRIKFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C3CCCCCC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10581658
Record name 3-(2-Methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918874-36-9
Record name 3-(2-Methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

light yellow solid. MS (EI): 238.2 (M+). Prepared from cycloheptane-1,2-dione, (2-Oxo-2-o-tolyl-ethyl)-phosphonic acid dimethyl ester, hydrazine monohydrate.
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(2-Oxo-2-o-tolyl-ethyl)-phosphonic acid dimethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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